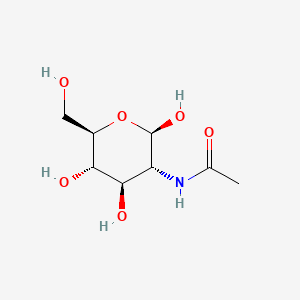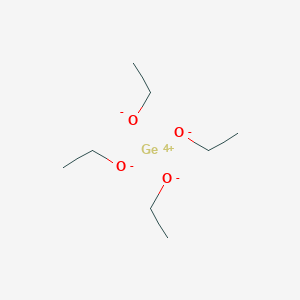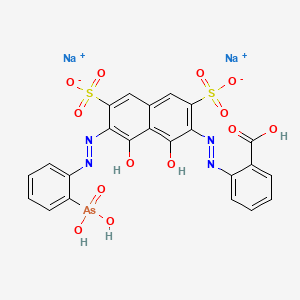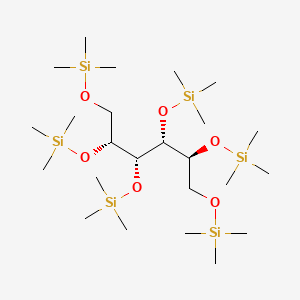
2-(2-OXO-2-PHENYLETHYL)MALONONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE derivatives can be achieved through various methodologies, including Michael addition reactions and condensation processes. For example, the Michael addition of masked acyl cyanide reagents to substituted nitroolefins has been developed for the efficient synthesis of (2-nitro-1-phenylethyl)malononitriles with excellent yields, highlighting a scalable approach to these compounds (Sun et al., 2023).
Molecular Structure Analysis
The molecular structure of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE and its derivatives is a subject of study to understand their reactivity and properties. Computational studies using DFT methods have been conducted to calculate geometric parameters and study intramolecular charge transfer interactions, providing insights into the stabilization mechanisms of these molecules (Mabkhot et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE allows for its participation in various chemical reactions, forming a wide range of derivatives. For instance, reactions with malononitrile in the presence of amines under acidic conditions have been explored for the synthesis of different heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Martins et al., 2009).
Physical Properties Analysis
The physical properties of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE derivatives, such as solvatochromic behavior, have been studied to understand their potential applications. The investigation of crystal structure and solvatochromic behavior of specific derivatives reveals information on their suitability for use in materials science, particularly in areas related to photophysics and nonlinear optics (Bogdanov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and functional group transformations of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE, are essential for its applications in synthesis. Research has shown that substituent-dependent divergent synthesis can yield a variety of compounds, illustrating the compound's flexibility and potential for creating pharmacologically active molecules (Gotsko et al., 2022).
科学的研究の応用
Synthesis Techniques and Derivatives
A microwave-assisted, solvent-free method has been developed for synthesizing novel 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles, showcasing the utility of 2-(2-oxo-2-phenylethyl)malononitrile in facilitating efficient chemical reactions under environmentally friendly conditions (Srikrishna & Dubey, 2018). Additionally, the interaction of malononitrile with acetylacetone has been studied, revealing the formation of complex organic structures, further illustrating the compound's role in diverse chemical syntheses (Kalita & Kim, 2018).
Analytical and Sensing Applications
Research has introduced a novel colorimetric signaling probe for the selective analysis of malononitrile, emphasizing its significance in both industrial and environmental monitoring. This development highlights the compound's potential in the creation of sensitive and selective analytical methods for key chemicals (Kim et al., 2020).
Catalysis and Chemical Transformations
Studies have demonstrated the use of 2-(2-oxo-2-phenylethyl)malononitrile in the direct construction of novel dispiro heterocycles through 1,3-dipolar cycloaddition, showcasing its versatility in facilitating complex chemical transformations and synthesis of heterocyclic compounds (Dandia, Jain, & Bhati, 2011).
Environmental and Health Monitoring
The development of a latent turn-on fluorescent probe for detecting toxic malononitrile in water underscores the importance of 2-(2-oxo-2-phenylethyl)malononitrile derivatives in environmental safety and public health. This research contributes to the advancement of methods for monitoring potentially hazardous chemicals in various settings (Jung et al., 2020).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE involves the reaction of benzaldehyde with malononitrile followed by the addition of acetylacetone to the resulting product.", "Starting Materials": [ "Benzaldehyde", "Malononitrile", "Acetylacetone" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with malononitrile in the presence of a base catalyst such as sodium ethoxide to form 2-phenylacetonitrile.", "Step 2: 2-phenylacetonitrile is then reacted with acetylacetone in the presence of a base catalyst such as sodium ethoxide to form 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE.", "Step 3: The product is then purified through recrystallization or column chromatography." ] } | |
CAS番号 |
14476-72-3 |
製品名 |
2-(2-OXO-2-PHENYLETHYL)MALONONITRILE |
分子式 |
C11H8N2O |
分子量 |
184.19 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










